4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1h-pyrazole-3-carboxamide hydrochloride
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Overview
Description
Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . It is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common method involves the reaction of hydrazones with nitroolefins mediated with strong bases . Another method involves the reaction of 1,3-diols with arylhydrazines .Molecular Structure Analysis
Pyrazole is a pi-excessive aromatic monocyclic heterocyclic compound having two N-atoms in a 5-membered 1,2-diazole ring . There are three sites for electrophilic attack in the pyrazole moiety .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can react with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo oxidation reactions to form a wide variety of pyrazole derivatives .Physical and Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis of novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized via condensation and evaluated for cytotoxic activities, demonstrating structure-activity relationships (SAR) that could inform future drug development (Rahmouni et al., 2016).
Antimicrobial and Anticancer Agents
Another research effort synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, exploring their potential as antimicrobial and anticancer agents. The compounds showed significant in vitro activity, with some exhibiting higher anticancer activity than the reference drug, doxorubicin, and demonstrating good to excellent antimicrobial activity (Hafez et al., 2016).
Corrosion Protection
In an interesting application outside of biochemistry, synthesized carbohydrazide-pyrazole compounds were investigated for their corrosion protection behavior on mild steel in acidic solutions. This research used electrochemical and computational approaches to demonstrate the compounds' effectiveness as corrosion inhibitors, offering insights into their adsorption behaviors and protective mechanisms on metal surfaces (Paul et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-1-ethyl-N-(3-pyrazol-1-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O.ClH/c1-2-17-9-10(13)11(16-17)12(19)14-5-3-7-18-8-4-6-15-18;/h4,6,8-9H,2-3,5,7,13H2,1H3,(H,14,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJDLOAFZMGDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCCN2C=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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